4-Amino-3-mercaptobenzenesulfonamide
Description
4-Amino-3-mercaptobenzenesulfonamide (CAS 2486-69-3) is a sulfonamide derivative featuring an amino (–NH₂) group at the 4-position and a thiol (–SH) group at the 3-position of the benzene ring. Its synthesis typically involves coupling anthranilic acid derivatives with sulfonamide intermediates under reflux conditions, as described in methodologies for related quinazolinyl-sulfonamide hybrids . Structural characterization is achieved via NMR, MS, and elemental analysis .
Properties
Molecular Formula |
C6H8N2O2S2 |
|---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
4-amino-3-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H8N2O2S2/c7-5-2-1-4(3-6(5)11)12(8,9)10/h1-3,11H,7H2,(H2,8,9,10) |
InChI Key |
DIDJNBVILHBZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Key Properties
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The –SH group in this compound enhances reactivity in thiol-mediated coupling reactions, making it distinct from analogs like 4-amino-3-methylbenzenesulfonamide (–CH₃) . Bromine substitution (e.g., 4-bromo-3-methylbenzenesulfonamide) introduces steric bulk and alters electronic properties, favoring use in cross-coupling reactions .
- Biological Activity: Methyl-substituted analogs (e.g., 4-amino-3-methylbenzenesulfonamide) show moderate antimicrobial activity, while the thiol-containing derivative may target cysteine-dependent enzymes like carbonic anhydrases . N-substituted derivatives (e.g., 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide) are tailored for improved solubility and bioavailability in drug formulations .
- Synthetic Utility: this compound serves as a versatile intermediate for benzothiazines and metal complexes, similar to 4-amino-3-bromobenzoic acid-derived sulfonamides .
Research Findings and Limitations
- Synthetic Methodologies :
- Data Gaps: Limited comparative studies on the biological efficacy of this compound versus its analogs exist. Most data focus on synthesis and structural characterization rather than in vivo activity. The –SH group’s susceptibility to oxidation may limit stability, necessitating protective strategies in drug development .
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